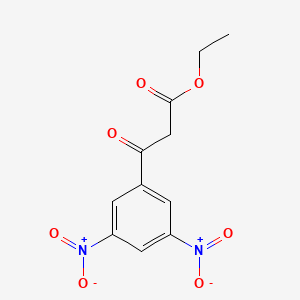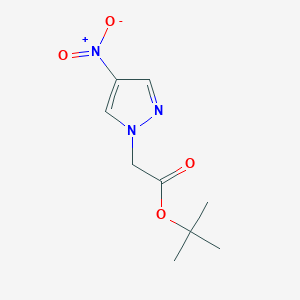![molecular formula C9H5Br2F2N3 B6362259 3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240570-69-7](/img/structure/B6362259.png)
3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also has bromine and fluorine substituents, which can significantly affect its chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, as well as the bromine and fluorine substituents, would play a significant role in its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The 1,2,4-triazole ring is known to participate in various chemical reactions. Additionally, the bromine and fluorine atoms could potentially be involved in reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound participates in reactions leading to the formation of azolylmethyl-dihydrothiazolo-triazoles, showcasing its utility in synthesizing complex organic compounds (Khaliullin et al., 2014).
- It is used in the synthesis of dibromo-triazoles and their amino derivatives, indicating its role in creating functional materials with potential applications in medicinal chemistry and materials science (Yu et al., 2014).
Antimicrobial Applications
- Some derivatives of 1,2,4-triazole, presumably including compounds related to 3,5-Dibromo-1H-1,2,4-triazole, have shown antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Bektaş et al., 2007).
Materials Chemistry
- The compound's derivatives are explored for their thermal stability and potential as propellants or explosives, indicating its relevance in materials science, particularly in the development of energetic materials (Rao et al., 2016).
Crystal Structures and Physical Properties
- Its involvement in the synthesis of dibromo-triazoles and subsequent amination, along with their crystal structure analysis, highlights its importance in understanding molecular structures and properties (Wang et al., 2020).
Corrosion Inhibition
- Derivatives of 1,2,4-triazole are investigated for their corrosion inhibition properties on mild steel, indicating its potential application in industrial processes to prevent material degradation (Lagrenée et al., 2002).
Synthesis of Novel Compounds
- The compound is used in the synthesis of various novel organic compounds, reflecting its versatility in organic synthesis and potential in creating new pharmaceuticals or agrochemicals (Zumbrunn, 1998).
Adsorption Studies
- Its derivatives are studied for adsorption properties on steel surfaces, which is significant for understanding surface chemistry and designing inhibitors for industrial applications (Bentiss et al., 2007).
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in organic synthesis, contributing to the formation of biologically active compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dibromo-1-[(2,6-difluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-6(12)2-1-3-7(5)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHSEAWLOACDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C(=NC(=N2)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B6362179.png)



![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)


![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)
![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)
![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)
